molecular formula C48H24N8OV B12831896 Vanadyl 2,3-naphthalocyanine

Vanadyl 2,3-naphthalocyanine

Cat. No.: B12831896
M. Wt: 779.7 g/mol
InChI Key: IVUBJNPDPBDVLT-UHFFFAOYSA-N
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Description

Vanadyl 2,3-naphthalocyanine is a complex organometallic compound with the empirical formula C48H24N8OV. It is a derivative of naphthalocyanine, which is structurally related to phthalocyanine but with extended π-electron delocalization. This compound is known for its unique optical and electronic properties, making it a promising candidate for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl 2,3-naphthalocyanine can be synthesized through a multi-step process involving the reaction of vanadyl salts with naphthalocyanine precursors. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Vanadyl 2,3-naphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxo species, while reduction can yield vanadyl hydride complexes .

Scientific Research Applications

Vanadyl 2,3-naphthalocyanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of vanadyl 2,3-naphthalocyanine involves its ability to absorb visible light and emit red light of varying intensity depending on the temperature. This property is utilized in applications such as solar cells and photodynamic therapy. The compound’s activation energy for this process is relatively low, making it efficient in converting light into electricity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanadyl 2,3-naphthalocyanine is unique due to its extended π-electron delocalization, which enhances its optical and electronic properties. This makes it more effective in applications such as solar cells and photodynamic therapy compared to similar compounds .

Properties

Molecular Formula

C48H24N8OV

Molecular Weight

779.7 g/mol

IUPAC Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2

InChI Key

IVUBJNPDPBDVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]

Origin of Product

United States

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